molecular formula C20H16ClNO B270301 N-(2-chlorophenyl)-2,2-diphenylacetamide

N-(2-chlorophenyl)-2,2-diphenylacetamide

Cat. No.: B270301
M. Wt: 321.8 g/mol
InChI Key: OAUTVSJNPJIJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C20H16ClNO and its molecular weight is 321.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H16ClNO

Molecular Weight

321.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2,2-diphenylacetamide

InChI

InChI=1S/C20H16ClNO/c21-17-13-7-8-14-18(17)22-20(23)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,22,23)

InChI Key

OAUTVSJNPJIJRI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

Q & A

Q. What are the standard synthetic routes for N-(2-chlorophenyl)-2,2-diphenylacetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a nucleophilic acyl substitution reaction between 2-chlorophenylamine and 2,2-diphenylacetyl chloride. Key steps include:

  • Solvent selection: Dichloromethane (DCM) or dimethylformamide (DMF) are common solvents due to their ability to dissolve aromatic amines and acyl chlorides .
  • Base addition: Triethylamine (TEA) is used to neutralize HCl byproducts, improving reaction efficiency .
  • Purification: Recrystallization from acetone/methanol (1:1) yields high-purity crystals .
  • Characterization: Confirm structure via 1H^1H-NMR (amide proton at δ ~8.5 ppm), IR (C=O stretch ~1650 cm1^{-1}), and mass spectrometry (M+^+ at m/z 347.8) .

Q. How does the electronic environment of the 2-chlorophenyl substituent influence the compound’s reactivity?

Methodological Answer: The electron-withdrawing chlorine atom at the ortho position:

  • Reduces nucleophilicity of the aniline nitrogen, requiring harsher reaction conditions for acylation .
  • Stabilizes the amide bond against hydrolysis, as evidenced by slower degradation in acidic/basic media compared to non-chlorinated analogs .
  • Enhances π-π stacking interactions in the solid state, observed in crystal structures via dihedral angles (~85° between phenyl rings) .

Advanced Research Questions

Q. What insights do crystallographic studies provide about hydrogen bonding and molecular packing?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals:

  • N–H···O hydrogen bonds form R22(8)R_2^2(8) ring motifs, creating zigzag chains along the [010] axis (bond length: ~2.05 Å) .
  • Weak C–H···π interactions (distance: ~3.4 Å) between chlorophenyl and diphenyl groups stabilize the lattice .
  • Dihedral angles between phenyl rings (84.6–85.0°) indicate restricted rotation due to steric hindrance, confirmed by density functional theory (DFT) calculations .

Q. How can conflicting bioactivity data across studies be resolved?

Methodological Answer: Discrepancies in reported IC50_{50} values (e.g., antimicrobial assays) may arise from:

  • Purity variations: Use HPLC (≥98% purity) and elemental analysis (C, H, N ±0.3%) to standardize samples .
  • Assay conditions: Control solvent (DMSO concentration ≤1%) and pH (7.4 for physiological relevance) .
  • Structural analogs: Compare activity with N-(4-methylphenyl)-2,2-diphenylacetamide to isolate chlorine’s role in target binding .

Q. What advanced analytical methods are recommended for studying degradation pathways?

Methodological Answer:

  • LC-MS/MS: Identify hydrolyzed products (e.g., 2-chloroaniline and diphenylacetic acid) under accelerated degradation conditions (pH 1–13, 40°C) .
  • Solid-state NMR: Probe amorphous vs. crystalline degradation products using 13C^{13}C-CP/MAS spectroscopy .
  • Thermogravimetric analysis (TGA): Determine thermal stability (decomposition onset ~220°C) .

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